1,3,5,7-Tetrakis(4-formylphenyl)adamantane
Overview
Description
1,3,5,7-Tetrakis(4-formylphenyl)adamantane is a complex organic compound with the molecular formula C38H32O4 It is characterized by an adamantane core substituted with four formylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetrakis(4-formylphenyl)adamantane can be synthesized through a multi-step process involving the reaction of adamantane with 4-formylphenyl derivatives. One common method involves the reaction of adamantane with 4-formylphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki coupling reaction makes it a viable option for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetrakis(4-formylphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Imines, hydrazones
Scientific Research Applications
1,3,5,7-Tetrakis(4-formylphenyl)adamantane has several applications in scientific research, including:
Properties
IUPAC Name |
4-[3,5,7-tris(4-formylphenyl)-1-adamantyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O4/c39-17-27-1-9-31(10-2-27)35-21-36(32-11-3-28(18-40)4-12-32)24-37(22-35,33-13-5-29(19-41)6-14-33)26-38(23-35,25-36)34-15-7-30(20-42)8-16-34/h1-20H,21-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZAZGHIMYCCIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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